Cas no 1356929-45-7 (4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers)
4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers Chemical and Physical Properties
Names and Identifiers
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- 4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers
- benzyl (2S)-2-[4-hydroxypentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]-3-methylbutanoate
- (S)-2-{(4-Hydroxypentanoyl)-[2 inverted exclamation mark-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amino}-3-methylbutyric Acid Benzyl Ester
- N-(4-Hydroxy-1-oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine Benzyl Ester
- Benzyl N-(4-hydroxypentanoyl)-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate
- 1356929-45-7
- J-006753
- DTXSID70675966
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- Inchi: 1S/C31H35N5O4/c1-21(2)29(31(39)40-20-24-9-5-4-6-10-24)36(28(38)18-13-22(3)37)19-23-14-16-25(17-15-23)26-11-7-8-12-27(26)30-32-34-35-33-30/h4-12,14-17,21-22,29,37H,13,18-20H2,1-3H3,(H,32,33,34,35)/t22?,29-/m0/s1
- InChI Key: SBTQJNOSFHANBX-JKDDQTOVSA-N
- SMILES: O(CC1C=CC=CC=1)C([C@H](C(C)C)N(C(CCC(C)O)=O)CC1C=CC(C2=CC=CC=C2C2N=NNN=2)=CC=1)=O
Computed Properties
- Exact Mass: 541.26900
- Monoisotopic Mass: 541.26890461g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 40
- Rotatable Bond Count: 13
- Complexity: 784
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 121Ų
Experimental Properties
- Melting Point: >71°C (dec.)
- Solubility: Chloroform (Slightly), Methanol (Slightly)
- PSA: 121.30000
- LogP: 4.79130
4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers Security Information
- Storage Condition:Refrigerator
4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | H995100-2.5mg |
4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers |
1356929-45-7 | 2.5mg |
$ 173.00 | 2023-09-07 | ||
| TRC | H995100-25mg |
4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers |
1356929-45-7 | 25mg |
$ 1355.00 | 2023-09-07 |
4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
Additional information on 4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers
Introduction to 4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers (CAS No. 1356929-45-7)
4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers, identified by the Chemical Abstracts Service Number (CAS No.) 1356929-45-7, is a specialized compound with significant implications in the field of pharmaceutical chemistry and drug development. This mixture of diastereomers represents a critical intermediate in the synthesis of angiotensin II receptor blockers (ARBs), a class of drugs widely used for the treatment of hypertension and heart failure. The compound's unique structural properties and its role in medicinal chemistry make it a subject of considerable interest among researchers and pharmaceutical professionals.
The primary pharmacological activity associated with 4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers stems from its relationship to valsartan, a well-known ARB marketed under the brand name Diovan.Valsartan functions by blocking the action of angiotensin II, a hormone that constricts blood vessels and increases blood pressure. By inhibiting its effects, valsartan helps to lower blood pressure and reduce the workload on the heart. The benzyl ester moiety in the compound's name indicates the presence of an ester functional group, which is a common feature in many pharmacologically active molecules.
The mixture of diastereomers in this compound refers to the presence of stereoisomers that are not mirror images of each other. Stereoisomers can have different biological activities and pharmacokinetic properties, making their study and characterization essential for drug development. In the case of 4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers, understanding the relative proportions and interactions between the diastereomers is crucial for optimizing its use in synthetic pathways and ensuring its efficacy as an intermediate.
Recent advancements in pharmaceutical chemistry have highlighted the importance of stereoselective synthesis and analysis. The ability to produce and isolate specific diastereomers with high purity has enabled researchers to fine-tune the pharmacological properties of drug candidates. For instance, studies have shown that certain diastereomers of ARBs exhibit enhanced binding affinity or improved metabolic stability compared to others. This underscores the need for precise control over stereochemistry in drug development processes.
The synthesis of 4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers typically involves multi-step organic reactions, including condensation, hydrolysis, and stereocontrol techniques. The benzyl ester group serves as a protecting group during synthesis, allowing for selective modification at other sites without affecting sensitive functional groups. Once the desired structure is achieved, the ester group can be hydrolyzed to yield the active pharmaceutical ingredient (API) or further modified for different therapeutic applications.
In recent years, there has been growing interest in developing novel ARBs with improved pharmacological profiles. Researchers have been exploring various structural modifications to enhance efficacy, reduce side effects, and extend half-life. The use of mixtures of diastereomers has emerged as a promising strategy in this context. By leveraging the unique properties of different diastereomers, it may be possible to create drug candidates with optimized pharmacokinetic and pharmacodynamic characteristics.
The role of computational chemistry and high-throughput screening has also been instrumental in advancing ARB research. Molecular modeling techniques allow researchers to predict the binding interactions between 4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers and biological targets, such as angiotensin II receptors. These insights can guide experimental design and help identify promising lead compounds for further development.
Ethical considerations are paramount in pharmaceutical research and development. Ensuring that compounds like 4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers are synthesized and used responsibly is essential for maintaining public trust and advancing medical science. This includes adhering to stringent regulatory guidelines and conducting thorough safety assessments before clinical trials.
The future directions for research on 4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers may include exploring its potential as a building block for new drug candidates or investigating its role in combination therapies. Additionally, advancements in green chemistry principles could lead to more sustainable synthetic routes for producing this compound and related derivatives.
In conclusion, 4-Hydroxy Valsartan Benzyl Ester, Mixture of Diastereomers (CAS No. 1356929-45-7) is a vital intermediate in pharmaceutical chemistry with significant implications for treating cardiovascular diseases. Its unique structural features and stereochemical properties make it a subject of ongoing research aimed at developing safer and more effective treatments. As our understanding of molecular interactions continues to evolve, compounds like this will play an increasingly important role in shaping the future of medicine.
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